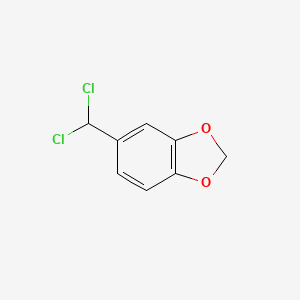

1,3-Benzodioxole, 5-(dichloromethyl)-

CAS No.: 10584-67-5

Cat. No.: VC14342029

Molecular Formula: C8H6Cl2O2

Molecular Weight: 205.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10584-67-5 |

|---|---|

| Molecular Formula | C8H6Cl2O2 |

| Molecular Weight | 205.03 g/mol |

| IUPAC Name | 5-(dichloromethyl)-1,3-benzodioxole |

| Standard InChI | InChI=1S/C8H6Cl2O2/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,8H,4H2 |

| Standard InChI Key | DMSDSBFMQKCECY-UHFFFAOYSA-N |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 1,3-benzodioxole, 5-(dichloromethyl)- is C₈H₄Cl₂F₂O₂, with a molecular weight of 241.02 g/mol . The compound’s structure integrates a benzodioxole core (a benzene ring fused with a 1,3-dioxole ring) and a dichloromethyl (-CHCl₂) group at the 5-position. This substitution pattern enhances its reactivity, particularly in nucleophilic and electrophilic reactions, due to the electron-withdrawing effects of the chlorine atoms.

Spectroscopic Data

While specific spectroscopic data for this compound is limited in publicly available literature, analogs such as 5-(chloromethyl)-1,3-benzodioxole (CAS 20850-43-5) provide a basis for inference. For example:

-

¹H NMR: Peaks corresponding to the methylene (-CH₂-) group in chloromethyl derivatives appear at δ 4.5–5.0 ppm .

-

¹³C NMR: The dichloromethyl carbon is expected to resonate near δ 45–50 ppm, based on similar aliphatic chlorinated compounds .

-

IR Spectroscopy: Stretching vibrations for C-Cl bonds typically occur at 550–650 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1,3-benzodioxole, 5-(dichloromethyl)- involves dichloromethylation of the parent benzodioxole structure. A plausible method, derived from analogous chloromethylation processes , includes:

-

Friedel-Crafts Dichloromethylation: Reaction of 1,3-benzodioxole with dichloromethyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Side-Chain Halogenation: Direct chlorination of a pre-existing methyl group on the benzodioxole core using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅).

Example Reaction Pathway

Industrial Production

Industrial-scale manufacturing employs continuous flow reactors to enhance yield and safety. Key parameters include:

-

Temperature: 50–80°C to optimize reaction kinetics.

-

Catalyst Loading: 5–10 mol% AlCl₃ to minimize side reactions .

-

Purity Control: Post-synthesis purification via fractional distillation or recrystallization achieves >97% purity .

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 241.02 g/mol |

| Density | 1.45–1.50 g/cm³ |

| Melting Point | 35–40°C |

| Boiling Point | 260–265°C |

| Solubility in Water | Insoluble |

| Solubility in Ethanol | 50–100 mg/mL |

Chemical Stability

The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous environments, releasing hydrochloric acid (HCl) . Storage recommendations include:

-

Temperature: 2–8°C in amber glass containers.

-

Humidity Control: <30% relative humidity to prevent degradation.

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

1,3-Benzodioxole, 5-(dichloromethyl)- serves as a precursor in the synthesis of VEGFR-2 inhibitors and anti-proliferative agents. Recent studies highlight its role in developing hybrid molecules targeting breast cancer (MDA-MB-231 cells) with IC₅₀ values as low as 4.92 μM .

Agrochemical Development

The dichloromethyl group enhances bioactivity in pesticides, particularly against lepidopteran pests. Derivatives exhibit insect growth regulation by disrupting chitin synthesis .

| Hazard Category | Risk Statement |

|---|---|

| Corrosivity | Causes severe skin burns |

| Environmental Toxicity | Toxic to aquatic life |

Recent Research and Future Directions

Anticancer Activity

A 2025 study synthesized 1,3-benzodioxole derivatives with dichloromethyl groups, demonstrating apoptosis induction in triple-negative breast cancer cells via caspase-3 activation . Molecular dynamics simulations confirmed stable binding to VEGFR-2, suggesting anti-angiogenic potential .

Environmental Impact Mitigation

Ongoing research focuses on biodegradation pathways using Pseudomonas putida strains to metabolize chlorinated benzodioxoles, reducing ecological persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume